N-[3-(dimethylcarbamoyl)cyclohexyl]-1-phenyl-1,2,4-triazole-3-carboxamide
Description
N-[3-(dimethylcarbamoyl)cyclohexyl]-1-phenyl-1,2,4-triazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with a dimethylcarbamoyl group, a phenyl ring, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[3-(dimethylcarbamoyl)cyclohexyl]-1-phenyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22(2)18(25)13-7-6-8-14(11-13)20-17(24)16-19-12-23(21-16)15-9-4-3-5-10-15/h3-5,9-10,12-14H,6-8,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSUDUDWOWOHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCC(C1)NC(=O)C2=NN(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylcarbamoyl)cyclohexyl]-1-phenyl-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with a dimethylcarbamoyl group through a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Triazole Ring Formation: The phenyl ring is introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives to form the 1,2,4-triazole ring.
Coupling Reaction: The final step involves coupling the cyclohexyl intermediate with the triazole derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylcarbamoyl)cyclohexyl]-1-phenyl-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the cyclohexyl or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives from the reduction of carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[3-(dimethylcarbamoyl)cyclohexyl]-1-phenyl-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which N-[3-(dimethylcarbamoyl)cyclohexyl]-1-phenyl-1,2,4-triazole-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to form strong interactions with biological macromolecules, which can influence various biochemical pathways.
Comparison with Similar Compounds
N-[3-(dimethylcarbamoyl)cyclohexyl]-1-phenyl-1,2,4-triazole-3-carboxamide can be compared with other compounds that have similar structural features, such as:
This compound analogs: Compounds with slight modifications in the cyclohexyl or triazole rings.
Other Triazole Derivatives: Compounds like 1,2,4-triazole-3-carboxamides with different substituents on the triazole ring.
Cyclohexyl Derivatives: Compounds with different functional groups on the cyclohexyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs and other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
